REACTION_CXSMILES
|
[CH:1]1([C:4]([OH:6])=O)[CH2:3][CH2:2]1.C(N1[CH:18]=[CH:17]N=C1)(N1C=CN=C1)=O.Cl.[OH2:20].[CH3:21]N(C)C=O>>[CH:1]1([C:4](=[O:6])[CH2:21][C:17](=[O:20])[CH3:18])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
9.91 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
This reaction mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
to stir at room temperature for 92 hours
|
Duration
|
92 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (6×200 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were then washed with brine (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual orange oil was purified by flash chromatography on silica gel eluting with pentane:diethyl ether (100:0
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.39 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |